molecular formula C16H19ClN4 B14080873 4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine CAS No. 78070-00-5

4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine

Cat. No.: B14080873
CAS No.: 78070-00-5
M. Wt: 302.80 g/mol
InChI Key: QVPBKNZVJDRQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a pyridin-3-amine moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both piperazine and pyridine rings

Properties

CAS No.

78070-00-5

Molecular Formula

C16H19ClN4

Molecular Weight

302.80 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C16H19ClN4/c1-12-11-20(16-6-7-19-10-15(16)18)8-9-21(12)14-4-2-13(17)3-5-14/h2-7,10,12H,8-9,11,18H2,1H3

InChI Key

QVPBKNZVJDRQDI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.